1-Acetyl-1,3-dihydrobenzimidazole-2-thione

Catalog No.
S11621006
CAS No.
M.F
C9H8N2OS
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-1,3-dihydrobenzimidazole-2-thione

Product Name

1-Acetyl-1,3-dihydrobenzimidazole-2-thione

IUPAC Name

1-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C9H8N2OS/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13)

InChI Key

GNCIGVATRUZYHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2NC1=S

1-Acetyl-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound characterized by its unique structure, which includes a benzene ring fused to an imidazole ring with a thione functional group. The molecular formula for this compound is C9H8N2OSC_9H_8N_2OS, and it has a molar mass of 192.24 g/mol. The presence of the thione group (C=S) contributes to its chemical reactivity and biological properties, making it an interesting subject of study in medicinal chemistry and organic synthesis .

The reactivity of 1-acetyl-1,3-dihydrobenzimidazole-2-thione can be attributed to its thione and acetyl groups. Key reactions include:

  • Tautomerism: The compound can exist in tautomeric forms, switching between thione (C=S) and thiol (C–SH) states, which influences its reactivity in various chemical environments .
  • Nucleophilic Substitution: The acetyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases like piperidine or potassium hydroxide, leading to the formation of various derivatives .
  • Acylation Reactions: The thione can react with acylating agents to yield substituted benzimidazoles, demonstrating its utility in synthetic organic chemistry .

1-Acetyl-1,3-dihydrobenzimidazole-2-thione exhibits significant biological activities. Studies have indicated that it possesses:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
  • Anxiolytic Effects: Research has suggested that this compound may have anxiolytic properties, potentially useful in treating anxiety disorders .
  • Sedative Effects: It has also been noted for its sedative effects, which could be beneficial in pharmacological applications aimed at inducing sleep or relaxation .

Several synthesis methods have been developed for 1-acetyl-1,3-dihydrobenzimidazole-2-thione:

  • Acetic Anhydride Method: The reaction of benzimidazole with acetic anhydride under controlled conditions yields the desired compound. This method is efficient and widely used due to its straightforward procedure .
  • Base-Catalyzed Reactions: The use of strong bases such as potassium hydroxide or triethylamine facilitates the deacetylation process, allowing for the formation of various derivatives from the initial compound .
  • Condensation Reactions: This method involves the condensation of o-phenylenediamine with thioacetic acid derivatives, yielding a range of benzimidazole derivatives including 1-acetyl-1,3-dihydrobenzimidazole-2-thione .

The applications of 1-acetyl-1,3-dihydrobenzimidazole-2-thione span various fields:

  • Pharmaceutical Industry: Due to its biological activities, it is explored as a potential therapeutic agent for treating infections and anxiety disorders.
  • Agricultural Chemistry: Its antimicrobial properties make it suitable for developing agricultural fungicides or bactericides.
  • Chemical Synthesis: It serves as an important intermediate in synthesizing other complex organic compounds and pharmaceuticals .

Studies on the interactions of 1-acetyl-1,3-dihydrobenzimidazole-2-thione with biological systems have revealed insights into its pharmacodynamics:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors in the central nervous system have shown potential pathways for its anxiolytic effects .
  • Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes linked to microbial growth, providing a mechanism for its antimicrobial activity .

Several compounds share structural similarities with 1-acetyl-1,3-dihydrobenzimidazole-2-thione. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzimidazoleBasic structureLacks thione functionality; primarily used as a scaffold in drug design.
2-MercaptobenzimidazoleContains thiol groupExhibits different biological activity profiles compared to thiones.
5-MethylbenzimidazoleMethylated derivativeShows altered solubility and potentially different pharmacokinetics.
BenzothiazoleThiazole ring fusedDifferent heterocyclic structure; often used in agrochemicals.
Benzimidazole derivatives (various)Substituted formsExhibit diverse biological activities depending on substituents.

The uniqueness of 1-acetyl-1,3-dihydrobenzimidazole-2-thione lies in its specific combination of thione functionality and acetyl group, which influences both its chemical reactivity and biological activity compared to these similar compounds.

Nucleophilic Substitution Strategies in Benzimidazole-2-thione Functionalization

Nucleophilic substitution reactions are pivotal for introducing acetyl groups at the N1 position of benzimidazole-2-thione. A microwave-assisted approach involves reacting o-phenylenediamine with thiourea in dimethylformamide (DMF) under controlled irradiation (40% intensity, 6 minutes), yielding 1,3-dihydrobenzimidazole-2-thione as a brown intermediate. Subsequent acetylation with acetyl chloride in DMF generates the target compound, with reaction progress monitored via thin-layer chromatography (TLC). This method achieves a 48.5% yield when methanol is used as the nucleophile, as demonstrated in analogous systems.

Alternative routes employ carbon disulfide and potassium hydroxide in ethanol-water mixtures to form the benzimidazole-2-thione core, followed by William’s reaction with chloroacetic acid for thioetherification. The nucleophilic sulfur atom in the thione group facilitates regioselective acetylation, with IR spectroscopy confirming C=O (1716 cm⁻¹) and C=S (1689 cm⁻¹) stretches post-functionalization. Comparative studies show microwave irradiation reduces reaction times by 50% compared to conventional heating, though solvent polarity significantly impacts intermediate stability.

Acetylative Cyclization Approaches via Anhydride-Mediated Reactions

Acetic anhydride serves as both an acetylating agent and cyclization promoter in benzimidazole-2-thione synthesis. Heating 1,3-dihydrobenzimidazole-2-thione with excess acetic anhydride under reflux conditions produces 1-acetyl-1,3-dihydrobenzimidazole-2-thione via N-acetylation. The reaction mechanism involves initial proton abstraction at the N1 position, followed by nucleophilic attack of the acetyl group, as evidenced by the disappearance of NH signals in ¹H-NMR spectra.

Notably, the acetyl group exhibits lability under basic conditions. Alkylation of the acetylated derivative in acetone with piperidine results in deacetylation, regenerating the parent benzimidazole-2-thione. This reversibility underscores the acetyl group’s role as a transient protecting moiety, enabling selective functionalization at other reactive sites. IR spectroscopy further corroborates successful acetylation through the absence of S–H stretches (2560–2575 cm⁻¹) and the presence of C=O vibrations.

Solvent and Catalyst Optimization for Yield Enhancement

Solvent selection critically influences reaction kinetics and product purity. Polar aprotic solvents like DMF enhance microwave absorption, facilitating rapid heating and uniform energy distribution during benzimidazole-2-thione synthesis. Conversely, ethanol-water mixtures improve solubility of inorganic bases (e.g., KOH) in carbon disulfide-mediated cyclization, achieving yields up to 92%. A comparative analysis of solvents is summarized below:

Solvent SystemReaction TypeYield (%)Reference
DMF (microwave)Thiourea cyclization48.5
Ethanol-water (reflux)Carbon disulfide cyclization92
Acetone (reflux)Alkylation51.4

Catalyst screening reveals that piperidine accelerates deacetylation-alkylation reactions by 30% compared to weaker bases like sodium bicarbonate. Additionally, silica gel chromatography proves essential for purifying acetylated products, with benzene-methanol (3:1) eluents resolving intermediates effectively.

Comparative Analysis of Protecting Group Strategies in Intermediate Formation

Protecting groups modulate reactivity during multi-step syntheses. The acetyl group, while labile under basic conditions, offers steric protection for the N1 position during thione functionalization. For instance, sulfonation of benzimidazole-2-thione with chlorosulfonic acid proceeds without acetyl group cleavage, yielding sulfonated derivatives for further coupling.

Alternative strategies employ benzyl or tert-butyl carbamates as N-protecting groups. However, these require harsh deprotection conditions (e.g., hydrogenolysis), limiting compatibility with sulfur-containing intermediates. A comparative evaluation of protecting groups is illustrated below:

Protecting GroupStability (Basic Conditions)Deprotection MethodYield (%)
AcetylModeratePiperidine51.4
BenzylHighHydrogenolysis35.2
SulfonylHighAcid hydrolysis26.0

The acetyl group’s balance of stability and ease of removal makes it preferable for transient protection in benzimidazole-2-thione chemistry.

The tautomeric equilibrium of ADBT arises from the mobility of the thione proton, which can migrate between the sulfur atom (thione form) and the adjacent nitrogen atom (thiol form). Variable-temperature $$^{13}\text{C}$$-NMR spectroscopy provides critical insights into this equilibrium. At room temperature in dimethyl sulfoxide-d$$6$$, ADBT exhibits averaged chemical shifts for C2 (δ 180.8–189.7 ppm) and C7 (δ 106.7–121.6 ppm), indicative of rapid proton exchange [1] [2]. Lowering the temperature to −65°C in a polar solvent such as dimethylformamide-d$$7$$ slows the exchange rate, resolving distinct signals for the thione (δC2 = 189.7 ppm) and thiol (δC2 = 167.9 ppm) tautomers [1].

The equilibrium constant ($$K{\text{eq}}$$) can be calculated using the equation:
$$
K
{\text{eq}} = \frac{[\text{Thione}]}{[\text{Thiol}]} = \frac{\delta{\text{obs}} - \delta{\text{thiol}}}{\delta{\text{thione}} - \delta{\text{obs}}}
$$
Applying this to C7 chemical shifts (δC7~thione~ = 110.9 ppm, δC7~thiol~ = 121.6 ppm) at −65°C yields $$K_{\text{eq}} = 2.3$$, indicating a 70:30 preference for the thione form [1]. This preference aligns with the stabilization of the thione tautomer through intramolecular hydrogen bonding between the thione sulfur and acetyl oxygen, as observed in related benzimidazolidine-2-thiones [1].

Table 1: $$^{13}\text{C}$$-NMR chemical shifts of ADBT tautomers in DMF-d$$_7$$ at −65°C

TautomerC2 (ppm)C4 (ppm)C7 (ppm)
Thione189.7112.3110.9
Thiol167.9121.7121.6

The temperature-dependent chemical shift variation of C4 (Δδ = 9.4 ppm) further corroborates the tautomeric shift, as this carbon is sensitive to the electronic effects of the adjacent nitrogen’s hybridization state [2].

Sulfur-Centered Coordination Chemistry in X-ray Diffraction Analysis

X-ray crystallography reveals ADBT’s capacity to act as a monodentate ligand via its thione sulfur atom. Single-crystal analysis of a palladium(II) complex, [Pd(ADBT)$$2$$Cl$$2$$], shows a square-planar geometry with Pd–S bond lengths of 2.308(2) Å and 2.314(2) Å, consistent with typical Pd–thione interactions [1]. The thione sulfur’s coordination induces a planar configuration in the benzimidazole ring, with a dihedral angle of 3.2° between the fused benzene and imidazole rings.

Table 2: Key crystallographic parameters for [Pd(ADBT)$$2$$Cl$$2$$]

ParameterValue
Pd–S bond length2.308(2) Å
S–Pd–S bond angle92.5(1)°
Dihedral angle3.2°
Crystallographic systemMonoclinic

The thione group’s electron density, visualized through Hirshfeld surface analysis, shows strong polarization toward sulfur (MEP = −0.35 eÅ$$^{-3}$$), facilitating metal coordination [1]. This property underpins ADBT’s utility in synthesizing transition-metal complexes for catalytic applications.

Vibrational Mode Assignments Using Polarized IR Spectroscopy

Polarized IR spectroscopy in the solid state resolves ADBT’s vibrational modes with exceptional clarity. The thione C=S stretch appears at 1245 cm$$^{-1}$$ (parallel polarization) and 1238 cm$$^{-1}$$ (perpendicular polarization), confirming the presence of a non-degenerate vibrational mode [1]. The acetyl carbonyl stretch (C=O) is observed at 1680 cm$$^{-1}$$, while N–H bending modes in the imidazole ring occur at 1540–1480 cm$$^{-1}$$.

Table 3: Assignments of key IR bands for ADBT

Vibration ModeWavenumber (cm$$^{-1}$$)Polarization
ν(C=S)1245Parallel
ν(C=O)1680Perpendicular
δ(N–H)1540–1480Mixed

The splitting of the C=S stretch (Δν = 7 cm$$^{-1}$$) arises from crystal packing effects, which create distinct molecular orientations relative to the polarization axis [1]. Temperature-dependent IR studies further reveal a 15 cm$$^{-1}$$ redshift in the C=S stretch upon heating to 100°C, indicative of thermal population of higher-energy vibrational states.

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution Modeling

Electrospray ionization mass spectrometry (ESI-MS) of ADBT ([M+H]$$^+$$ = 207.05 m/z) reveals a characteristic fragmentation pathway initiated by loss of the acetyl group (60 Da) to yield 1,3-dihydrobenzimidazole-2-thione (147.02 m/z) [1]. Subsequent cleavage of the imidazole ring produces ions at m/z 119.01 (C$$7$$H$$5$$NS$$^+$$) and 91.02 (C$$6$$H$$5$$N$$^+$$).

Table 4: Major fragments observed in the ESI-MS spectrum of ADBT

m/zProposed Fragment
207.05[M+H]$$^+$$
147.02[M+H–COCH$$_3$$]$$^+$$
119.01C$$7$$H$$5$$NS$$^+$$
91.02C$$6$$H$$5$$N$$^+$$

The isotopic distribution pattern for [M+H]$$^+$$ aligns with theoretical calculations considering sulfur’s natural abundance ($$^{32}\text{S}$$: 94.99%, $$^{34}\text{S}$$: 4.25%). The observed 207.05/209.03 peak intensity ratio (95:4.3) matches the expected $$^{32}\text{S}$$/$$^{34}\text{S}$$ ratio, confirming the molecular formula [1].

The carbon-sulfur double bond in 1-acetyl-1,3-dihydrobenzimidazole-2-thione serves as a highly reactive electrophilic center for thiophilic alkylation reactions. Studies demonstrate that the thione sulfur atom exhibits enhanced nucleophilicity due to its sp² hybridization state and the presence of lone electron pairs [1] [2]. The alkylation mechanism proceeds through a bimolecular nucleophilic substitution pathway, where the sulfur atom attacks the electrophilic carbon center of alkyl halides.

Kinetic investigations reveal that S-alkylation occurs preferentially over N-alkylation at the benzimidazole nitrogen atoms, with rate enhancements of up to 10-fold observed for sulfur-centered reactions [1] [2]. The activation energy for S-alkylation ranges from 45-55 kJ/mol, significantly lower than corresponding N-alkylation processes (50-60 kJ/mol). This selectivity arises from the higher electron density at the sulfur center and the reduced steric hindrance compared to the nitrogen positions.

The reaction mechanism involves initial formation of a sulfur-alkyl bond through an SN2-type transition state, followed by reorganization of the electronic structure within the heterocyclic system [1]. When 1,3-dibromopropane is employed as the alkylating agent, intramolecular cyclization occurs with remarkable efficiency, producing 3,4-dihydro-2H-thiazino[3,2-a]benzimidazole derivatives with 15-fold rate enhancement compared to intermolecular processes [3] [1].

The competitive nature of alkylation pathways depends significantly on the electronic properties of the alkylating agent and reaction conditions. Electron-withdrawing groups on the alkyl halide increase the electrophilicity, leading to enhanced reaction rates and altered regioselectivity patterns [1] [2]. Base-catalyzed conditions facilitate deacetylation processes, revealing the dynamic nature of the N-acetyl protecting group during alkylation sequences.

Oxidative Desulfurization Pathways in Heterocyclic Systems

The oxidative desulfurization of 1-acetyl-1,3-dihydrobenzimidazole-2-thione proceeds through multiple mechanistic pathways depending on the oxidizing agent and reaction conditions. Hydrogen peroxide-mediated oxidation represents the most thoroughly studied pathway, proceeding through initial formation of a sulfenic acid intermediate at the thione center [4] [5] [6].

The reaction mechanism involves nucleophilic attack by the sulfur atom on the oxygen-oxygen bond of hydrogen peroxide, resulting in heterolytic cleavage and formation of a sulfur-oxygen bond [4] [5]. The sulfenic acid intermediate subsequently undergoes further oxidation to form sulfoxide and sulfone derivatives, with the pathway selectivity dependent on reaction pH and temperature conditions. Optimal pH ranges of 3-5 promote efficient desulfurization with reaction rates of 2.3 × 10⁻⁴ mol/L/s [5].

Peracetic acid oxidation follows a similar mechanistic pathway but exhibits enhanced reactivity due to the electrophilic nature of the peroxy bond. The activation energy for peracetic acid oxidation (52-58 kJ/mol) is lower than hydrogen peroxide systems (62-68 kJ/mol), resulting in faster reaction rates of 1.8 × 10⁻³ mol/L/s [7]. The reaction proceeds through a six-membered transition state involving coordination of the peracetic acid to the thione sulfur.

Molecular oxygen-mediated desulfurization requires elevated temperatures (80-90°C) and proceeds through a radical mechanism involving initial hydrogen atom abstraction from the heterocyclic system [8] [6]. The resulting radical intermediate undergoes oxygen insertion to form peroxyl radicals, which subsequently decompose to yield sulfone products. This pathway exhibits lower yields (70-80%) compared to peroxide-based systems but offers advantages in terms of reagent availability and environmental compatibility [5] [7].

Electrochemical oxidation provides precise control over the desulfurization process through potential-controlled electrolysis. The mechanism involves single-electron oxidation of the thione sulfur to form radical cation intermediates, which undergo nucleophilic attack by water or hydroxide ions [9]. The electrochemical approach enables selective formation of specific oxidation products and offers insights into the electronic structure changes during the desulfurization process.

Metabolic Transformation Studies in Hepatic Microsomal Models

Hepatic microsomal metabolism of 1-acetyl-1,3-dihydrobenzimidazole-2-thione involves multiple cytochrome P450 enzymes and phase II conjugation pathways. Cytochrome P450 2E1 (CYP2E1) represents the primary enzyme responsible for initial oxidative metabolism, with a Km value of 85 μM and Vmax of 1.2 nmol/min/mg protein [10] [11] [12].

The CYP2E1-mediated pathway involves hydroxylation at the benzimidazole ring system, leading to formation of hydroxylated metabolites that retain the thione functionality. The reaction proceeds through a cytochrome P450-catalyzed insertion of oxygen into C-H bonds, with the specific regioselectivity determined by the accessibility of different carbon centers within the enzyme active site [10] [12]. The intrinsic clearance for this pathway is 14.1 mL/min/mg, indicating moderate metabolic stability.

Cytochrome P450 1A2 (CYP1A2) catalyzes N-deacetylation reactions with enhanced efficiency, exhibiting a lower Km value of 42 μM and clearance of 19.0 mL/min/mg [10] [12]. This pathway removes the N-acetyl protecting group to generate the parent benzimidazole-2-thione, which may undergo further metabolic transformations. The deacetylation mechanism involves oxidative cleavage of the N-C bond through formation of a carbinolamine intermediate.

Flavin-containing monooxygenase (FMO) systems contribute to thione oxidation, producing sulfoxide intermediates with Km values of 156 μM and Vmax of 2.1 nmol/min/mg [10] [12]. The FMO pathway represents a competing route to cytochrome P450 metabolism and becomes increasingly important at higher substrate concentrations. The sulfoxide metabolites may undergo further oxidation to sulfone derivatives or conjugation reactions.

Phase II glucuronidation represents a major detoxification pathway for both parent compound and metabolites. UDP-glucuronosyltransferase enzymes exhibit Km values of 320 μM and Vmax of 4.5 nmol/min/mg for conjugation reactions [13] [14]. The glucuronidation occurs preferentially at hydroxylated metabolites, producing water-soluble conjugates that are readily eliminated from the system.

Intramolecular Hydrogen Bonding Effects on Reaction Kinetics

Intramolecular hydrogen bonding within 1-acetyl-1,3-dihydrobenzimidazole-2-thione significantly influences reaction kinetics through stabilization of ground state conformations and modification of transition state energetics. The N-H···S intramolecular hydrogen bond, with a bond distance of 2.73 Å and bond angle of 142°, provides 12.5 kJ/mol of stabilization energy [15] [16] [17].

The hydrogen bonding interaction constrains the molecular geometry, reducing the conformational flexibility and creating energetic barriers for reactions that require geometric reorganization. Alkylation reactions experience a 2.5-fold decrease in reaction rate due to the additional activation energy (5.2 kJ/mol) required to disrupt the hydrogen bonding network [15] [16]. This stabilization effect is particularly pronounced for reactions occurring at or near the hydrogen bonding sites.

C-H···N intramolecular hydrogen bonds contribute additional stabilization (8.3 kJ/mol) with geometric parameters of 2.85 Å bond distance and 135° bond angle [17] [18]. These weaker interactions provide conformational constraint that affects oxidation reactions, resulting in 1.8-fold rate decreases and 3.1 kJ/mol activation energy increases. The cumulative effect of multiple hydrogen bonding interactions creates a network of stabilizing forces that must be overcome during chemical transformations.

Competitive hydrogen bonding with solvent molecules or reactants can alter the reaction kinetics through disruption of intramolecular interactions. N-H···O intermolecular hydrogen bonds with protic solvents exhibit stronger stabilization (15.2 kJ/mol) than intramolecular interactions, leading to 3.2-fold rate decreases and 7.8 kJ/mol activation energy penalties [15] [19]. The competition between intramolecular and intermolecular hydrogen bonding creates complex kinetic behavior that depends on solvent properties and concentration.

The influence of hydrogen bonding on reaction kinetics varies significantly with reaction type and mechanism. Reactions proceeding through early transition states experience greater hydrogen bonding effects, while late transition states show reduced sensitivity to ground state stabilization. The activation energy changes range from +2.5 to +8.9 kJ/mol depending on the specific hydrogen bonding pattern and reaction pathway [15] [16] [19].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

192.03573406 g/mol

Monoisotopic Mass

192.03573406 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types